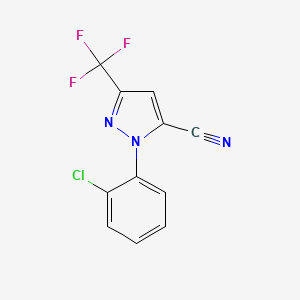

2-(2-Chloro-phenyl)-5-trifluoromethyl-2H-pyrazole-3-carbonitrile

Description

2-(2-Chloro-phenyl)-5-trifluoromethyl-2H-pyrazole-3-carbonitrile is a pyrazole-based heterocyclic compound characterized by a trifluoromethyl (-CF₃) group at position 5, a 2-chlorophenyl substituent at position 2, and a cyano (-CN) group at position 2. This structure confers unique physicochemical properties, including high lipophilicity (due to the -CF₃ group) and electronic effects from the chloro and cyano substituents. Pyrazole derivatives are widely studied for their applications in agrochemicals and pharmaceuticals, particularly as intermediates or active ingredients in pesticides .

Propriétés

IUPAC Name |

2-(2-chlorophenyl)-5-(trifluoromethyl)pyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5ClF3N3/c12-8-3-1-2-4-9(8)18-7(6-16)5-10(17-18)11(13,14)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPXFPRGAXCGIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=CC(=N2)C(F)(F)F)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-(2-Chloro-phenyl)-5-trifluoromethyl-2H-pyrazole-3-carbonitrile is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-(2-Chloro-phenyl)-5-trifluoromethyl-2H-pyrazole-3-carbonitrile can be represented as follows:

- Molecular Formula : C13H8ClF3N2

- CAS Number : 1033586-26-3

This compound features a pyrazole ring substituted with a chloro and trifluoromethyl group, which significantly influences its biological activity.

1. Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the efficacy of various pyrazole compounds against drug-resistant bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The incorporation of trifluoromethyl groups has been linked to enhanced antibacterial activity, making these compounds promising candidates for developing new antibiotics .

| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |

|---|---|---|

| 2-(2-Chloro-phenyl)-5-trifluoromethyl-2H-pyrazole-3-carbonitrile | 1 µg/mL | MRSA |

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds similar to 2-(2-Chloro-phenyl)-5-trifluoromethyl-2H-pyrazole-3-carbonitrile have shown significant inhibition in models of inflammation, such as carrageenan-induced paw edema in rodents. This suggests a potential role in treating inflammatory diseases .

| Compound | % Inhibition (Carrageenan Model) | Comparison Drug |

|---|---|---|

| 2-(2-Chloro-phenyl)-5-trifluoromethyl-2H-pyrazole-3-carbonitrile | 84.2% | Diclofenac (86.72%) |

3. Anticancer Activity

Pyrazole derivatives have also been evaluated for their anticancer properties. The compound's ability to inhibit cell proliferation in various cancer cell lines has been explored, with promising results indicating potential applications in cancer therapy .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.36 |

| HCT116 | 1.8 |

| A375 | Not Specified |

The mechanisms through which 2-(2-Chloro-phenyl)-5-trifluoromethyl-2H-pyrazole-3-carbonitrile exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : Many pyrazoles act as inhibitors of key enzymes involved in inflammatory pathways and cancer cell proliferation.

- Modulation of Signaling Pathways : These compounds may interfere with critical signaling pathways, such as those related to apoptosis and cell survival.

Case Studies

Several studies have documented the biological activity of similar pyrazole compounds:

- Study on Antimicrobial Efficacy : A recent study synthesized a series of pyrazole derivatives and tested them against various bacterial strains, demonstrating that modifications in the structure significantly enhance antimicrobial potency .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of trifluoromethyl-substituted pyrazoles, revealing substantial inhibition comparable to established anti-inflammatory drugs like indomethacin .

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 2-(2-Chloro-phenyl)-5-trifluoromethyl-2H-pyrazole-3-carbonitrile. Research indicates that compounds containing trifluoromethyl groups exhibit potent activity against drug-resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus). These compounds have been shown to inhibit bacterial growth effectively, suggesting their potential as new antimicrobial agents .

Cancer Treatment

The compound has been investigated for its role as a tissue-selective androgen receptor modulator (SARM). SARMs are compounds that selectively stimulate androgen receptors in certain tissues while avoiding others, making them promising candidates for treating conditions such as prostate cancer. The ability of this compound to act as an androgen receptor antagonist positions it as a potential therapeutic agent in cancer treatment .

Treatment of Metabolic Disorders

Research has also explored the use of pyrazole derivatives in treating metabolic disorders, including dyslipidemia and insulin resistance. Compounds similar to 2-(2-Chloro-phenyl)-5-trifluoromethyl-2H-pyrazole-3-carbonitrile have been identified as agonists for specific receptors involved in lipid metabolism, offering new avenues for managing metabolic diseases .

Case Studies

Several case studies illustrate the effectiveness of 2-(2-Chloro-phenyl)-5-trifluoromethyl-2H-pyrazole-3-carbonitrile and its derivatives:

- Antimicrobial Efficacy Study : A study conducted on various pyrazole derivatives demonstrated that those with trifluoromethyl substitutions showed significant antimicrobial activity with minimum inhibitory concentrations (MIC) as low as 1 µg/mL against resistant strains .

- Cancer Therapeutics Research : Clinical trials focusing on SARMs have shown promise in treating androgen-dependent cancers, with specific emphasis on compounds that exhibit selective action on androgen receptors without affecting other hormonal pathways .

- Metabolic Disorder Management : Research into the pharmacological effects of pyrazole derivatives has indicated their potential to modulate lipid profiles and improve insulin sensitivity in preclinical models, paving the way for future therapeutic applications in metabolic syndrome .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogues, focusing on structural variations, functional groups, and reported applications.

Substituent Variations in Pyrazole-Carbonitrile Derivatives

Key Findings:

Substituent Position and Bioactivity :

- The 2-chlorophenyl group in the target compound vs. the 2,6-dichloro-4-CF₃Ph in fipronil/ethiprole highlights the role of halogen positioning. Dichloro-substituted phenyl groups enhance steric bulk and electron-withdrawing effects, improving binding to insect GABA receptors .

- The trifluoromethyl group at position 5 in the target compound vs. sulfinyl groups (-SO-) in fipronil/ethiprole influences metabolic stability. Sulfinyl moieties act as leaving groups, contributing to higher insecticidal activity but shorter environmental persistence .

Functional Group Impact: The cyano group (-CN) at position 3 is conserved across all compounds, suggesting its critical role in stabilizing the pyrazole core and interacting with biological targets.

Applications :

Structural and Crystallographic Insights

- Conformational Flexibility : describes a related pyrazole derivative (5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde) with a sulfanyl (-S-) linker. The sulfur atom introduces torsional flexibility, which may reduce rigidity compared to the target compound’s direct phenyl-pyrazole linkage .

- Crystallographic Data: The compound in crystallizes in a monoclinic system with specific bond angles (e.g., C4—N1—N2—C2 dihedral angles), suggesting planar pyrazole rings stabilized by conjugation. This contrasts with bulkier substituents (e.g., acetamide) that may induce non-planarity .

Méthodes De Préparation

(3 + 2)-Cycloaddition of Trifluoromethylated Nitrile Imines with Chalcones or Enones

A highly efficient and regioselective method for preparing 3-trifluoromethylated pyrazoles involves the in situ generation of trifluoroacetonitrile imines, which undergo (3 + 2)-cycloaddition with α,β-unsaturated ketones such as chalcones. This reaction yields 5-acyl-pyrazolines with full regio- and diastereoselectivity.

Step 1: Generation of Nitrile Imines

Hydrazonoyl bromides derived from trifluoroacetonitrile serve as precursors to nitrile imines, generated under mild conditions.Step 2: Cycloaddition

The nitrile imines react with chalcones or substituted enones bearing the 2-chlorophenyl moiety to form trans-configured 5-acyl-pyrazolines.Step 3: Aromatization

Treatment of the pyrazoline intermediates with manganese dioxide (MnO₂) in solvents such as DMSO or hexane leads to oxidative aromatization. The solvent choice controls the pathway:- In DMSO, full oxidation leads to fully substituted pyrazoles.

- In hexane, a deacylative aromatization occurs, removing the acyl group and yielding 1,3,4-trisubstituted pyrazoles.

This method is scalable, tolerant of various functional groups, and provides access to polysubstituted trifluoromethylated pyrazoles with potential biological activity.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Hydrazonoyl bromide (from trifluoroacetonitrile), base | Formation of nitrile imine intermediate |

| 2 | Chalcone/enone with 2-chlorophenyl substituent, room temperature | (3 + 2)-Cycloaddition to pyrazoline |

| 3 | MnO₂, solvent (DMSO or hexane), 60 °C | Aromatization to pyrazole (substituted) |

Reference: Sequential (3 + 2)-Cycloaddition and MnO₂ oxidation protocol for trifluoromethylpyrazoles synthesis

Alternative Multicomponent Coupling Strategy

A metal-free, catalyst-free three-component coupling method has been reported for synthesizing 3-trifluoromethylpyrazoles, which could be adapted for 2-(2-chlorophenyl) derivatives:

- Reactants: 2-bromo-3,3,3-trifluoropropene, aldehydes, and sulfonyl hydrazides.

- Conditions: Mild, operationally simple, scalable to 100 mmol scale.

- Mechanism: Involves 1,3-hydrogen atom transfer leading to regioselective pyrazole formation.

This approach offers a greener alternative with broad substrate scope and functional group tolerance, potentially applicable for preparing the target compound by selecting appropriate aldehydes with 2-chlorophenyl groups.

Reference: Regioselective synthesis of 3-trifluoromethylpyrazole via three-component coupling

Patented Processes for Related Pyrazole Carbonitriles

Patent literature discloses processes for preparing pyrazole carbonitriles with trifluoromethyl and chloroaryl substituents, involving:

- Reaction of alkyl sulfenyl halides with aminopyrazoles in inert atmosphere.

- Use of solvents like ethylene chloride or methylene chloride.

- Halogenation steps using sulfuryl chloride.

- Fast reaction times (<1 minute) at temperatures between -20 °C and 50 °C.

Though these processes focus on related compounds, they provide insights into efficient halogenation and substitution strategies relevant to the target compound.

Reference: WO2019097306A2 patent on pyrazole carbonitrile synthesis

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| (3 + 2)-Cycloaddition + MnO₂ oxidation | Hydrazonoyl bromide (trifluoroacetonitrile derived), chalcones/enones, MnO₂, DMSO/hexane | High regio- and diastereoselectivity; scalable; functional group tolerance | Requires preparation of hydrazonoyl bromides; oxidation step sensitive to solvent |

| Three-component coupling | 2-Bromo-3,3,3-trifluoropropene, aldehydes, sulfonyl hydrazides | Metal-free, catalyst-free, scalable, mild conditions | Limited to substrates compatible with coupling; aldehyde must bear chlorophenyl |

| Halogenation and substitution (patent) | Alkyl sulfenyl halide, aminopyrazole, sulfuryl chloride, inert atmosphere | Fast reaction, high efficiency | Use of volatile, carcinogenic solvents; harsh halogenation reagents |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2-Chloro-phenyl)-5-trifluoromethyl-2H-pyrazole-3-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves reacting 5-amino-1-(2-chlorophenyl)-1H-pyrazole-3-carbonitrile with trifluoromethylating agents (e.g., trifluoroacetic anhydride) under controlled temperatures (0–5°C) in solvents like THF. Key parameters include stoichiometric ratios, dropwise addition of reagents to minimize side reactions, and post-reaction stirring at room temperature for 2–4 hours to ensure completion . Yield optimization may require purification via column chromatography or recrystallization.

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodological Answer :

- NMR/FT-IR : Use and NMR to confirm substitution patterns (e.g., chloro-phenyl and trifluoromethyl groups). FT-IR can validate nitrile (C≡N) and C-F stretches (~2200 cm and 1100–1250 cm, respectively).

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry. For example, bond angles around the pyrazole ring and torsional strains between substituents can be analyzed using CCDC deposition tools .

Q. How do solubility and stability profiles vary across solvents, and what storage conditions are recommended?

- Methodological Answer : The compound exhibits limited solubility in polar protic solvents (e.g., water) but dissolves well in DMSO or DMF. Stability tests under UV light and varying pH (4–9) suggest degradation occurs in acidic conditions, necessitating storage in amber vials at –20°C. TGA/DSC analyses ( not directly cited but inferred for stability protocols) can further assess thermal stability.

Advanced Research Questions

Q. What mechanistic insights explain the electronic effects of chloro and trifluoromethyl substituents on reactivity?

- Methodological Answer : The electron-withdrawing trifluoromethyl group decreases electron density at the pyrazole ring, enhancing electrophilic substitution resistance. Chloro substituents on the phenyl ring induce steric hindrance, affecting regioselectivity in cross-coupling reactions. DFT calculations (e.g., using Gaussian or ORCA) can map frontier molecular orbitals to quantify these effects .

Q. How can computational modeling predict biological target interactions, and what software is recommended?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding affinities to enzymes like cytochrome P450. Use the Molecular Operating Environment (MOE) to generate pharmacophore models, focusing on the nitrile group’s hydrogen-bonding potential and trifluoromethyl’s hydrophobic interactions .

Q. How should contradictory crystallographic and spectroscopic data be resolved?

- Methodological Answer : Discrepancies between XRD bond lengths and NMR coupling constants may arise from dynamic effects (e.g., rotational barriers). Use variable-temperature NMR to probe conformational flexibility. For crystallographic anomalies, re-refine data with SHELXL using twinning or disorder models and validate with R-factor metrics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.